molecular formula C21H24N6O2 B2502662 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-40-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2502662
CAS RN: 1013875-40-5
M. Wt: 392.463
InChI Key: AWBFXOMPSFYGKP-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific compound mentioned features a pyrazole group, which is known to contribute to various biological activities, and a purine backbone, which is often associated with pharmaceutical applications.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related compounds. For instance, the synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives, was achieved by preparing a library of 69 derivatives and evaluating them for their biological activity . This suggests that the synthesis of the compound would likely involve a multi-step process, including the formation of the purine core followed by the introduction of the pyrazole and benzyl groups.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. The paper on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides a detailed quantitative analysis of the different intermolecular interactions present in a similar xanthine derivative . The study revealed an anisotropic distribution of interaction energies, which is indicative of the potential for designing new materials with specific properties. This implies that the molecular structure of the compound would also exhibit specific intermolecular interactions that could be exploited for various applications.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be inferred from the study on 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, which reacts with amino acids to form stable adducts . This suggests that the compound may also participate in similar reactions with amino or other functional groups, which could be useful in the development of analytical methods or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The paper on synthetic access to new purine derivatives provides information on the characterization of these compounds using spectroscopic methods and elemental analysis . These methods would likely be applicable to the compound , allowing for the determination of its physical and chemical properties, such as solubility, melting point, and stability.

Relevant Case Studies

Although the provided papers do not include case studies on the exact compound, they do offer insights into the potential applications of similar compounds. For example, the identification of potent dual-target-directed A1/A2A adenosine receptor antagonists among the synthesized xanthine derivatives suggests that the compound could also exhibit significant biological activity and may have potential as a therapeutic agent for neurodegenerative diseases . Additionally, the application of a purine derivative for quality control of oral polyaminoacid formulations indicates the utility of these compounds in analytical chemistry .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the specified compound, demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the utility of such compounds in developing anticancer agents (Deady et al., 2003).

Bitter Modifying Flavour Compounds

  • A study on novel bitter modifying flavour compounds related to pyrazole derivatives assessed their safety for use in food and beverage applications, indicating a broad interest in modifying food properties for better consumer acceptance (Karanewsky et al., 2016).

Neurodegenerative Diseases

  • Compounds with a purine base have been evaluated for their potential in treating neurodegenerative diseases. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were studied for their adenosine receptor antagonism and monoamine oxidase inhibition, underscoring the therapeutic potential of purine derivatives in neurodegenerative disease management (Brunschweiger et al., 2014).

Metal-Mediated Base Pairs

  • The synthesis and characterization of metal complexes of 6-pyrazolylpurine derivatives, aiming to explore metal-mediated base pairs, suggest applications in biochemistry and molecular biology, particularly in the design of novel nucleic acid structures (Sinha et al., 2015).

Organic Syntheses and Catalysis

  • Studies on organic syntheses via transition metal complexes and the development of novel synthesis methods for pyran derivatives demonstrate the importance of purine and pyrazole derivatives in synthetic chemistry for creating complex organic molecules (Yu et al., 1997).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-6-25-17-18(22-20(25)27-15(4)11-14(3)23-27)24(5)21(29)26(19(17)28)12-16-10-8-7-9-13(16)2/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBFXOMPSFYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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